molecular formula C21H13ClF6N2O2 B2718858 5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-57-4

5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2718858
CAS No.: 338977-57-4
M. Wt: 474.79
InChI Key: SJFZAIXKDDHLPV-UHFFFAOYSA-N
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Description

5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H13ClF6N2O2 and its molecular weight is 474.79. The purity is usually 95%.
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Biological Activity

5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound with potential biological activities. Its structure includes a pyridine ring and trifluoromethyl groups, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C21H13ClF6N2O2
  • Molecular Weight : 474.79 g/mol
  • CAS Number : 338977-57-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE can enhance cholinergic activity, which is beneficial in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for COX inhibition have been reported in studies involving structurally related compounds .

In Vitro Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

CompoundActivityIC50 (μM)Reference
Similar Pyridine DerivativeAChE Inhibition5.90 ± 0.07
Similar Pyridine DerivativeCOX-1 Inhibition19.45 ± 0.07
Similar Pyridine DerivativeCOX-2 Inhibition42.1 ± 0.30

Case Studies

A study on the synthesis and evaluation of pyridine derivatives indicated that modifications to the core structure could enhance biological activity against AChE and COX enzymes. The presence of trifluoromethyl groups was noted to increase lipophilicity and improve binding interactions with target enzymes .

Properties

IUPAC Name

5-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF6N2O2/c22-15-9-17(18(31)29-16-6-2-5-14(8-16)21(26,27)28)19(32)30(11-15)10-12-3-1-4-13(7-12)20(23,24)25/h1-9,11H,10H2,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFZAIXKDDHLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.